molecular formula C6H8N2O3 B1278313 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 136738-11-9

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1278313
CAS No.: 136738-11-9
M. Wt: 156.14 g/mol
InChI Key: MODJGYGOTYUDBB-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This particular compound features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a carbonyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method includes the reaction of 2-oxopropyl hydrazide with methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Reaction Conditions:

  • Reflux temperature
  • Solvent: Ethanol or methanol
  • Reaction time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the carbonyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent: ethanol or tetrahydrofuran; room temperature to reflux.

    Substitution: Amines, thiols; solvent: dichloromethane or acetonitrile; room temperature to reflux.

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Reduced oxadiazole derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted oxadiazole derivatives with amine or thiol groups.

Scientific Research Applications

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. Additionally, it may disrupt cellular processes by interfering with DNA or protein synthesis pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxopropyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.

    5-Methyl-1,3,4-oxadiazol-2(3H)-one:

Uniqueness

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the methyl and 2-oxopropyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

5-methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-4(9)3-8-6(10)11-5(2)7-8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODJGYGOTYUDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)O1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452908
Record name 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136738-11-9
Record name 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-3H-1,3,4-oxadiazol-2-one (5.509 g, 55.0 mmol) in MeOH (40 mL) is added 25 wt % NaOMe solution in methanol (12.7 mL, 58.8 mmol). The mixture is stirred at rt for 15 min and then concentrated in vacuo. The residue is added to a solution of tetrabutylammonium bromide (0.358 g, 1.08 mmol) and chloro-acetone (4.6 ml, 54.9 mmol) in CHCl3 (33 mL), and the mixture is heated to reflux for 5 h under N2. The mixture is cooled to rt and stirred overnight. The resulting slurry is filtered, and the filtrate is concentrated in vacuo. The residue is purified on a pad of silica gel, eluting with 2:1:1/heptane:EtOAc:DCM to afford 5-methyl-3-(2-oxo-propyl)-3H-1,3,4-oxadiazol-2-one (7.32 g, 86%) as a crystalline solid. MS: 157 (M+H); 1H NMR (300 MHz, CDCl3) δ 4.46 (s, 2H), 2.27 (s, 3H), 2.21 (s, 3H).
Quantity
5.509 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
0.358 g
Type
catalyst
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one

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